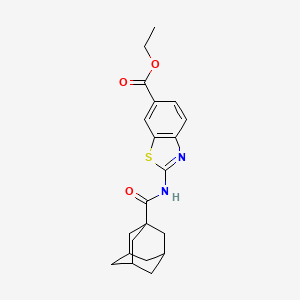
Ethyl 2-(adamantane-1-amido)-1,3-benzothiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(adamantane-1-amido)-1,3-benzothiazole-6-carboxylate is a complex organic compound characterized by its unique structure, which includes an adamantane moiety. Adamantane is a type of diamondoid, known for its stability and rigidity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(adamantane-1-amido)-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is first functionalized to introduce an amido group. This intermediate is then reacted with a benzothiazole derivative under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, benzothiazole, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(adamantane-1-amido)-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(adamantane-1-amido)-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(adamantane-1-amido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity, allowing the compound to effectively bind to its targets. This binding can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(adamantane-1-amido)-1,3-benzothiazole-6-carboxylate can be compared with other adamantane derivatives, such as:
- 1-amino-3,5-dimethyl adamantane
- 1-amino-3,5-diethyl adamantane
These compounds share the adamantane core but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its benzothiazole moiety, which imparts additional chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C21H24N2O3S |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
ethyl 2-(adamantane-1-carbonylamino)-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C21H24N2O3S/c1-2-26-18(24)15-3-4-16-17(8-15)27-20(22-16)23-19(25)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,2,5-7,9-11H2,1H3,(H,22,23,25) |
InChI-Schlüssel |
CNYPLZYHBFXXLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-1-(4-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687144.png)
![ethyl 5-{[(2-chlorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11687150.png)
![(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11687154.png)
![5-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687159.png)
![ethyl 4-methyl-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11687173.png)


![Methyl 2-{[(4-methyl-3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11687190.png)
![2-[4-(dimethylamino)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11687191.png)
![N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11687198.png)
![2-{2-[2-(benzyloxy)benzylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B11687205.png)

![5-bromo-N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11687224.png)
![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687235.png)
